molecular formula C23H20ClNO3 B3663777 (E)-3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide

(E)-3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide

Cat. No.: B3663777
M. Wt: 393.9 g/mol
InChI Key: ULFWBTLXTQGSSA-XMHGGMMESA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond (C=C) conjugated with an amide group (C=O). This compound features a chlorophenyl group, a dimethoxyphenyl group, and a phenyl group attached to the prop-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 2,5-dimethoxyaniline, and benzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and benzaldehyde in the presence of a base to form the corresponding chalcone intermediate.

    Amidation: The chalcone intermediate is then reacted with 2,5-dimethoxyaniline in the presence of a suitable catalyst to form the final enamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the double bond or the amide group to their respective reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alkanes or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-bromophenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide
  • (E)-3-(2-fluorophenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide
  • (E)-3-(2-methylphenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide

Uniqueness

(E)-3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-2-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO3/c1-27-18-12-13-22(28-2)21(15-18)25-23(26)19(16-8-4-3-5-9-16)14-17-10-6-7-11-20(17)24/h3-15H,1-2H3,(H,25,26)/b19-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFWBTLXTQGSSA-XMHGGMMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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